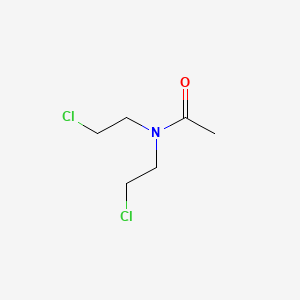

N,N-Bis(2-chloroethyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl2NO/c1-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXUDBGALHWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173719 | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19945-22-3 | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19945-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Bis(2-chloroethyl)acetamide: A Comprehensive Technical Overview

This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of N,N-Bis(2-chloroethyl)acetamide, a bifunctional alkylating agent. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Structure

This compound is a member of the nitrogen mustard family of compounds, characterized by the presence of two chloroethyl groups attached to a nitrogen atom.[1] The acetamide group modulates the reactivity of these chloroethyl moieties.[1]

Chemical Structure:

The core structure consists of an acetamide backbone with two 2-chloroethyl groups bound to the nitrogen atom.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | N,N-Bis-(2-chloro-ethyl)-acetamide, Acetamide, N,N-bis(2-chloroethyl) | [3] |

| CAS Number | 19945-22-3 | [1][2][4] |

| Molecular Formula | C6H11Cl2NO | [1][2][4] |

| Molecular Weight | 184.06 g/mol | [1][2][4] |

| Boiling Point | 266.4°C at 760 mmHg | [3] |

| Density | 1.189 g/cm³ | [3] |

| Flash Point | 114.9°C | [3] |

| Refractive Index | 1.471 | [3] |

| Vapor Pressure | 0.00867 mmHg at 25°C | [3] |

| SMILES | CC(=O)N(CCCl)CCCl | [1][2] |

| InChIKey | QCWXUDBGALHWKK-UHFFFAOYSA-N | [1][2] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established routes. The primary methods involve the N-alkylation of an amide precursor or the acetylation of a bis(2-chloroethyl)amine intermediate.[1]

Method 1: From Diethanolamine

This is a prominent method for preparing this compound.[1] It involves a two-step process:

-

Chlorination of Diethanolamine: Diethanolamine is reacted with thionyl chloride (SOCl₂) to produce bis(2-chloroethyl)amine.

-

Acetylation: The resulting bis(2-chloroethyl)amine is then acetylated, typically using acetic anhydride or acetyl chloride, to yield the final product.

Caption: Synthetic pathway of this compound starting from diethanolamine.

Method 2: From Acetamide

Another synthetic approach involves the direct N-alkylation of acetamide.[1]

-

Reaction of Acetamide and 2-chloroethylamine: Acetamide is reacted with 2-chloroethylamine in the presence of a base to facilitate the nucleophilic substitution. This reaction is performed twice to add both chloroethyl groups to the nitrogen atom of the acetamide.

Caption: Synthesis of this compound via direct N-alkylation of acetamide.

Reactivity and Mechanism of Action

The chemical reactivity of this compound is primarily defined by the two chloroethyl groups, which classify it as a bifunctional alkylating agent.[1]

Formation of Aziridinium Ion:

The mechanism of action involves an intramolecular cyclization. The nitrogen atom acts as a nucleophile, displacing a chloride ion from one of the chloroethyl side chains to form a highly reactive aziridinium ion intermediate.[1] This electrophilic intermediate is then susceptible to attack by nucleophiles.[1]

Caption: Mechanism of alkylation via aziridinium ion formation.

Biological Activity and Signaling Pathway:

As an alkylating agent, this compound can form covalent bonds with biological macromolecules, most notably with nucleophilic sites on DNA and proteins.[1] This alkylation can lead to cellular damage and has been shown to induce cytotoxicity in various human cancer cell lines.[1] The cytotoxic effects are linked to the induction of apoptosis (programmed cell death) through the activation of key effector caspases.[1]

Research indicates that the compound's cytotoxicity involves the activation of caspases 3, 8, and 9.[1]

Caption: Proposed signaling pathway for apoptosis induction by this compound.

References

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)acetamide (CAS: 19945-22-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard family. Its chemical structure, characterized by a central acetamide core with two reactive 2-chloroethyl groups, underpins its potent cytotoxic and genotoxic properties. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, established synthesis methodologies, mechanism of action, and relevant experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, oncology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in a research setting.

| Property | Value |

| CAS Number | 19945-22-3 |

| Molecular Formula | C6H11Cl2NO |

| Molecular Weight | 184.06 g/mol |

| IUPAC Name | This compound |

| Synonyms | Acetamide, N,N-bis(2-chloroethyl)- |

| Appearance | Solid |

| SMILES | CC(=O)N(CCCl)CCCl |

| InChI Key | QCWXUDBGALHWKK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved through several established routes. The most common methods involve the N-alkylation of an amide precursor or the acetylation of a bis(2-chloroethyl)amine derivative.

Method 1: Acetylation of Bis(2-chloroethyl)amine

This method involves a two-step process starting from diethanolamine.

-

Chlorination of Diethanolamine: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to produce bis(2-chloroethyl)amine.[1]

-

Acetylation: The resulting bis(2-chloroethyl)amine is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride to yield this compound.[1]

Method 2: N-Alkylation of Acetamide

This approach involves the direct alkylation of acetamide with a suitable chloroethylating agent.

-

Reaction: Acetamide is reacted with 2-chloroethylamine or its hydrochloride salt in the presence of a base.[1] The base, such as sodium hydroxide, is necessary to deprotonate the acetamide, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the chloroethyl group.[1]

Mechanism of Action

This compound exerts its biological effects primarily through its activity as a bifunctional alkylating agent. The two chloroethyl groups are the key reactive moieties.

The mechanism involves an intramolecular cyclization, where the nitrogen atom displaces a chloride ion to form a highly reactive aziridinium ion intermediate. This electrophilic intermediate can then be attacked by nucleophiles present in biological macromolecules.[1] The primary target for this alkylation is DNA, where it can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. As a bifunctional agent, it can form both mono-adducts and interstrand or intrastrand cross-links in DNA. This DNA damage, if not repaired, can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]

Research has indicated that the cytotoxicity of this compound is linked to the induction of apoptosis through the activation of key effector enzymes, specifically caspases 3, 8, and 9.[1]

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

General Synthesis of N-Substituted Chloroacetamides

This protocol is a general procedure for the synthesis of N-substituted chloroacetamides, which can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask, dissolve the amine precursor (e.g., bis(2-chloroethyl)amine) in a suitable aprotic solvent (e.g., dichloromethane, benzene).

-

Base Addition: Add a base, such as triethylamine, to the solution to act as a scavenger for the HCl byproduct.

-

Chloroacetylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7, A549, C6).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration (determined from the cytotoxicity assay) for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Safety and Handling

This compound is a potent alkylating agent and should be handled with extreme caution. It is considered a hazardous substance and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound remains a compound of significant interest for researchers in medicinal chemistry and oncology due to its potent cytotoxic properties. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its safe and effective use in a research context. The experimental protocols provided in this guide offer a starting point for the investigation of its biological activities and the development of novel therapeutic strategies.

References

N,N-Bis(2-chloroethyl)acetamide molecular weight and formula

This guide provides essential information regarding the molecular properties of N,N-Bis(2-chloroethyl)acetamide, a chemical compound of interest to researchers and professionals in the field of drug development and organic chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for a variety of scientific applications, including stoichiometry, reaction kinetics, and analytical chemistry.

| Property | Value |

| Molecular Formula | C6H11Cl2NO[1][2] |

| Molecular Weight | 184.06 g/mol [1][3] |

Data Acquisition Workflow

The process for obtaining and verifying the molecular data presented in this guide follows a straightforward and systematic approach. The diagram below illustrates the logical flow from initial query to final data presentation.

References

An In-depth Technical Guide to the Safety and Handling of N,N-Bis(2-chloroethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard family of compounds. Its cytotoxic properties, stemming from its ability to induce DNA damage and subsequent apoptosis, make it a subject of interest in cancer research and drug development. However, its inherent toxicity necessitates a thorough understanding of its safety and handling procedures to minimize occupational exposure and ensure a safe laboratory environment. This guide provides comprehensive information on the physicochemical properties, toxicology, safe handling protocols, and emergency procedures for this compound. It is intended to serve as an essential resource for all personnel involved in the research and development of this and related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various experimental conditions and for designing appropriate handling and storage protocols.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | N,N-Bis(β-chloroethyl)acetamide | [1] |

| CAS Number | 19945-22-3 | [2] |

| Molecular Formula | C6H11Cl2NO | [2] |

| Molecular Weight | 184.08 g/mol | [1] |

| Appearance | Information not available | |

| Boiling Point | Information not available | |

| Melting Point | Information not available | |

| Density | Information not available | |

| Solubility | Information not available | |

| Vapor Pressure | Information not available |

Toxicological Information

This compound is a hazardous substance with significant toxicological concerns. As a nitrogen mustard, it is classified as a potent alkylating agent, which can lead to severe health effects.

Acute Toxicity

Limited acute toxicity data is available for this compound. The available data is summarized in Table 2.

| Route of Exposure | Species | Toxicity Value | Reference |

| Inhalation | Mouse | LC50: >500 mg/m³/10M | [1] |

Details of toxic effects other than the lethal dose value were not reported.[1]

Health Effects and Mechanism of Action

This compound exerts its cytotoxic effects primarily through the alkylation of DNA. This process involves the formation of covalent bonds with DNA bases, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, the induction of programmed cell death (apoptosis).[3]

The mechanism of action is understood to involve the intrinsic apoptotic pathway. DNA damage triggers a signaling cascade that involves the activation of pro-apoptotic proteins from the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, with caspase-9 acting as an initiator and caspase-3 as an effector caspase, which executes the final stages of apoptosis.[3]

Carcinogenicity and Other Hazards

This compound is suspected of causing cancer.[4] Prolonged or repeated exposure may cause damage to organs, particularly the liver.[5]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Containment: Use of a glove box may be appropriate for procedures with a high risk of aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[5]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[5]

-

Respiratory Protection: For operations with a potential for aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Hygiene Practices

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Spill and Leak Procedures

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with an appropriate solution (see Section 5).

Waste Disposal

-

Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in the regular trash.

Decontamination Procedures

Given the hazardous nature of nitrogen mustards, effective decontamination is crucial. While specific data for this compound is limited, general procedures for nitrogen mustards can be adapted.

-

Surface Decontamination: A solution of sodium hypochlorite (bleach) followed by a thiosulfate solution can be effective for decontaminating surfaces. However, the effectiveness should be validated for the specific application.

-

Equipment Decontamination: Equipment should be thoroughly rinsed with a suitable solvent (e.g., ethanol) followed by a decontamination solution. All rinsates should be collected as hazardous waste.

First-Aid Measures

In case of exposure, immediate medical attention is required.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocols

Due to the hazardous nature of this compound, detailed and validated experimental protocols are essential for safe and reproducible research.

Synthesis of this compound

A general method for the synthesis of N,N-bis(2-chloroethyl)amides involves the reaction of the corresponding amine with an acetylating agent. A more specific, though still general, approach for this compound involves the N-alkylation of acetamide with a chloroethylating agent.[3]

Note: A detailed, step-by-step, and validated synthesis protocol from a peer-reviewed source is highly recommended before attempting the synthesis. The following is a generalized procedure and should be adapted and optimized with appropriate safety measures in place.

Generalized Synthesis Workflow:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.

-

Reagent Addition: Charge the flask with acetamide and a suitable solvent. Slowly add the chloroethylating agent (e.g., 2-chloroethylamine hydrochloride) and a base to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to remove inorganic salts and other impurities.

-

Purification: Purify the crude product using techniques such as column chromatography or recrystallization.

-

Characterization: Confirm the identity and purity of the final product using analytical methods like NMR, IR, and mass spectrometry.

Visualizations

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound.

Caption: Apoptosis induction by this compound.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling this compound in a research laboratory.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. This compound | 19945-22-3 | Benchchem [benchchem.com]

- 3. The DNA damage-induced decrease of Bcl-2 is secondary to the activation of apoptotic effector caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Solubility of N,N-Bis(2-chloroethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N,N-Bis(2-chloroethyl)acetamide, a compound of interest in various research and development sectors. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This document summarizes the available qualitative solubility information for structurally related compounds, provides a detailed experimental protocol for the accurate determination of its solubility in various solvents, and presents an illustrative framework for data presentation. The methodologies outlined herein are intended to empower researchers to generate precise and reliable solubility profiles for this compound, a critical parameter for its application in drug development and other scientific pursuits.

Introduction

This compound is a member of the nitrogen mustard family, a class of bifunctional alkylating agents. The presence of the two chloroethyl groups confers a high degree of reactivity, making it a subject of interest for chemical synthesis and potential pharmacological applications. The acetamide moiety modulates the reactivity of the chloroethyl groups, distinguishing it from other nitrogen mustards.

Qualitative Solubility Profile

Based on the general characteristics of nitrogen mustards and N,N-disubstituted acetamides, a qualitative solubility profile for this compound can be inferred:

-

Water: Nitrogen mustards are generally sparingly soluble in water.[1] Therefore, this compound is expected to have low solubility in aqueous solutions.

-

Polar Organic Solvents (e.g., Ethanol, Methanol): Compounds of this class tend to be soluble in polar organic solvents.[2] It is anticipated that this compound will be soluble in alcohols like ethanol and methanol.

-

Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules. It is highly probable that this compound is readily soluble in these solvents.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be lower than in polar organic solvents due to the presence of the polar acetamide group.

Illustrative Data Presentation

While no specific experimental data is available, the following table provides a template for presenting quantitative solubility data once it has been determined. This structured format allows for easy comparison of solubility across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | Data not available | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | Data not available | HPLC-UV |

| Acetone | 25 | Data not available | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |

| Dichloromethane | 25 | Data not available | Data not available | HPLC-UV |

| Hexane | 25 | Data not available | Data not available | HPLC-UV |

Note: The table above is for illustrative purposes only and does not contain experimental data.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Analytical balance

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[3][4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant.

-

To remove any remaining undissolved solid, centrifuge the sample or filter it through a syringe filter.[5]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method to achieve good separation and peak shape.

-

Inject the standard solutions to generate a calibration curve.[6]

-

Dilute the filtered supernatant from the saturated solution to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

A Technical Overview of N,N-Bis(2-chloroethyl)acetamide: Nomenclature and Identification

This document provides essential identification details for the chemical compound N,N-Bis(2-chloroethyl)acetamide, focusing on its standardized IUPAC name and common synonyms. This information is critical for researchers, scientists, and professionals in drug development for accurate documentation, database searching, and regulatory submissions.

Chemical Identification

The compound with the common name this compound is a member of the alkylating agents class, characterized by an acetamide backbone with two 2-chloroethyl groups attached to the nitrogen atom.[1] For clarity and universal identification, the International Union of Pure and Applied Chemistry (IUPAC) name is the same as its common name.

A summary of its nomenclature is presented below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 19945-22-3[1][2] |

| Molecular Formula | C6H11Cl2NO[2] |

| Synonyms | Acetamide, N,N-bis(2-chloroethyl)-[2] |

| N,N-bis-(2-chloro-ethyl)-acetamide[2] | |

| Essigsaeure-(2.2'-dichlor-diaethylamid) (German)[2] | |

| Essigsaeuredichlordiaethylamid (German)[2] |

References

Theoretical and Computational Insights into N,N-Bis(2-chloroethyl)acetamide: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard family of compounds. These agents are characterized by their ability to form covalent bonds with nucleophilic moieties in biological macromolecules, most notably DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cytotoxicity, a property that has been exploited in the development of anticancer chemotherapeutics. Understanding the molecular mechanisms underpinning the reactivity and biological activity of this compound is paramount for the rational design of more effective and selective therapeutic agents. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the chemical behavior and biological interactions of this compound.

Theoretical Framework: The Alkylation Mechanism

The cytotoxic effects of this compound are primarily attributed to its ability to alkylate DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by the electron-rich centers in DNA, with the N7 position of guanine bases being the most frequent target. As a bifunctional agent, this compound can react with two different nucleophilic sites, leading to the formation of DNA interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they pose a significant challenge to the cellular DNA repair machinery.

Computational Studies

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level. For this compound, these studies can predict its reactivity, identify potential biological targets, and elucidate the nature of its interactions with macromolecules.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.

Experimental Protocol: DFT Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) for accurate description of electron distribution, including polarization and diffuse functions.

-

Solvation Model: Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions.

-

Calculations:

-

Geometry optimization to find the lowest energy conformation.

-

Frequency analysis to confirm the optimized structure as a true minimum on the potential energy surface.

-

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic chemical potential and chemical hardness.

-

Generation of a Molecular Electrostatic Potential (MEP) map to identify electrophilic and nucleophilic sites.

-

Data Presentation: Calculated Quantum Chemical Properties

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |

Note: The values presented are illustrative and typical for similar compounds. Actual calculated values may vary.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a biological target, such as DNA.

Experimental Protocol: Molecular Docking with DNA

-

Software: AutoDock Vina, Glide, or GOLD.

-

Receptor Preparation:

-

Obtain a DNA structure from the Protein Data Bank (PDB), for example, a B-DNA dodecamer (PDB ID: 1BNA).

-

Remove water and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define rotatable bonds.

-

-

Docking Simulation:

-

Define the search space (grid box) to encompass the major and minor grooves of the DNA.

-

Run the docking algorithm to generate a series of binding poses.

-

Score and rank the poses based on the software's scoring function.

-

-

Analysis:

-

Visualize the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions) with the DNA.

-

Data Presentation: Illustrative Molecular Docking Results

| DNA Binding Site | Binding Energy (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

| Minor Groove | -6.8 | A5, T6, G7 |

| Major Groove | -5.2 | G10, C11 |

Note: The values presented are illustrative and typical for similar compounds. Actual calculated values will depend on the specific DNA sequence and docking software used.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecular systems over time. For this compound, MD simulations can be used to study the stability of its complex with DNA and to characterize the conformational changes that occur upon binding.

Experimental Protocol: MD Simulation of the DNA-Ligand Complex

-

Software: GROMACS, AMBER, or NAMD.

-

System Setup:

-

Use the best-ranked docked pose of the this compound-DNA complex as the starting structure.

-

Place the complex in a periodic box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Force Field: AMBER for nucleic acids and GAFF for the ligand.

-

Ensemble: NPT (isothermal-isobaric) to mimic physiological conditions (310 K, 1 atm).

-

Time Step: 2 fs.

-

Simulation Time: 100 ns or longer to ensure adequate sampling.

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the DNA and the ligand.

-

Analyze hydrogen bond formation and other non-covalent interactions over the course of the simulation.

-

Data Presentation: Illustrative MD Simulation Analysis

| Parameter | Average Value (Illustrative) | Interpretation |

| RMSD of DNA backbone | 0.2 nm | Indicates a stable DNA conformation throughout the simulation. |

| RMSD of Ligand | 0.15 nm | Shows the ligand remains stably bound in the binding pocket. |

| Average Number of H-bonds | 2-3 | Quantifies the hydrogen bonding interactions between the ligand and DNA. |

Note: The values presented are illustrative and typical for similar compounds. Actual calculated values will depend on the specific system and simulation parameters.

Conclusion and Future Directions

Theoretical and computational studies provide a powerful framework for understanding the molecular basis of the activity of this compound. DFT calculations can illuminate its intrinsic electronic properties and reactivity, while molecular docking and MD simulations offer detailed insights into its interactions with biological targets like DNA. Although specific experimental data for this compound is limited in the public domain, the methodologies outlined in this guide provide a robust roadmap for its comprehensive in silico evaluation.

Future computational work could focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the computed molecular descriptors of a series of this compound analogs with their experimentally determined cytotoxic activities.

-

Modeling of DNA Repair Inhibition: Investigating the interaction of the alkylated DNA with key DNA repair enzymes to understand the mechanisms of resistance and to design agents that can overcome them.

-

Multi-scale modeling: Combining quantum mechanical calculations with classical MD simulations (QM/MM) to model the covalent bond formation between the aziridinium ion and DNA with high accuracy.

By integrating these computational approaches with experimental validation, a deeper understanding of this compound can be achieved, paving the way for the development of next-generation alkylating agents with improved therapeutic profiles.

An In-depth Technical Guide on the Electrophilicity of N,N-Bis(2-chloroethyl)acetamide's Chloroethyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)acetamide is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its chemical reactivity and biological activity are primarily dictated by the electrophilic nature of its two chloroethyl groups. This technical guide provides a comprehensive overview of the electrophilicity of these groups, detailing the underlying chemical principles, reactivity with biological macromolecules, and the subsequent cellular consequences. The document includes a compilation of available quantitative data for related compounds to offer a comparative framework for assessing its reactivity. Detailed experimental protocols for the synthesis of this compound and for assays relevant to the study of its activity are provided. Furthermore, a key signaling pathway initiated by the DNA alkylating action of this compound, leading to apoptosis, is illustrated.

Introduction

Nitrogen mustards are a class of alkylating agents that have been extensively studied for their cytotoxic properties, with many derivatives finding application in cancer chemotherapy. This compound is a member of this class, characterized by an acetamide functional group attached to a nitrogen atom bearing two 2-chloroethyl substituents. The chloroethyl groups are the key pharmacophores, responsible for the compound's ability to form covalent bonds with nucleophilic moieties in biological molecules. The electron-withdrawing nature of the chlorine atoms renders the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. The acetamide portion of the molecule is believed to modulate the reactivity of these chloroethyl groups.[1] This guide delves into the chemical basis of this electrophilicity and its biological implications.

Chemical Reactivity and Mechanism of Action

The reactivity of this compound is centered on its two chloroethyl groups, making it a bifunctional alkylating agent. The mechanism of action involves an intramolecular cyclization of one of the chloroethyl side chains. In this process, the nitrogen atom displaces the chloride ion to form a highly reactive and strained aziridinium ion intermediate.[1] This electrophilic intermediate is then susceptible to attack by a nucleophile.

Caption: Mechanism of action of this compound.

The bifunctional nature of this compound is critical for its ability to form DNA cross-links. Following the initial alkylation of a DNA base (mono-adduct formation), the second chloroethyl arm can react with another base on the same DNA strand (intrastrand cross-link) or, more significantly, on the opposite strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for DNA replication and transcription.[1]

Quantitative Data on Electrophilicity and Reactivity

Quantitative structure-activity relationship (QSAR) studies on aromatic nitrogen mustards have shown that their biological properties, including toxicity and antitumor activity, are strongly correlated with their chemical reactivity, often expressed as the rate of hydrolysis.[2]

A common method for assessing the alkylating activity of such compounds is the 4-(p-nitrobenzyl)pyridine (NBP) assay. This colorimetric method relies on the alkylation of NBP, a model nucleophile, which results in a colored product. The extent of color development is proportional to the strength and concentration of the alkylating agent.

Table 1: Comparative Reactivity Data for Nitrogen Mustards

| Compound | Half-life with Sodium Ethoxide | Notes |

| Nitrogen Mustard (HN-3) | 30.14 hours | Reaction proceeds via nucleophilic substitution. |

| Bis(2-chloroethyl)amine | 22.73 hours | Reacts at a similar rate to HN-3. |

Data from a study on the reaction kinetics of nitrogen mustards with sodium ethoxide. While not a direct measure of electrophilicity towards biological nucleophiles, it provides a comparison of the inherent reactivity of the chloroethyl groups.

Computational methods, such as Density Functional Theory (DFT), have been employed to study the reactivity of nitrogen mustards. These studies focus on the formation of the aziridinium ion as the rate-determining step for alkylation.[1] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict chemical reactivity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of bis(2-chloroethyl)amine.

Protocol for the Synthesis of the Precursor, Bis(2-chloroethyl)amine hydrochloride:

-

To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride. A solid suspension will form immediately and then dissolve upon warming to 50°C.

-

Reflux the crystalline suspension with stirring for 3 hours. During reflux, the solid will dissolve, and then a crystalline solid will reappear.

-

Quench the reaction by adding 20 mL of methanol.

-

Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride, in quantitative yield.[3]

Protocol for Acetylation:

While a specific detailed protocol for the acetylation of bis(2-chloroethyl)amine to form this compound was not found in the search results, a general procedure involves reacting bis(2-chloroethyl)amine (or its hydrochloride salt in the presence of a base) with an acetylating agent such as acetyl chloride or acetic anhydride in an appropriate solvent.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of this compound for a desired exposure period (e.g., 72 hours).

-

Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.[4]

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Treat cells with this compound for a specific duration (e.g., 2 or 24 hours).

-

Harvest the cells and mix them with low melting point agarose.

-

Immobilize the cell-agarose suspension on a microscope slide.

-

Lyse the cells using a lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail".

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.[5][6]

Biological Implications: DNA Damage and Apoptosis Signaling Pathway

The alkylation of DNA by this compound induces significant cellular stress. If the DNA damage is extensive and cannot be repaired by the cell's machinery, it can trigger programmed cell death, or apoptosis. Research indicates that the cytotoxicity of this compound is linked to the induction of apoptosis through the activation of caspases 3, 8, and 9.[1]

For many DNA alkylating agents, the p53 tumor suppressor protein plays a crucial role in initiating the apoptotic cascade. DNA damage leads to the stabilization and activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, a key one being Bax. The Bax protein translocates to the mitochondria where it promotes the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

Caption: p53-mediated apoptotic signaling pathway.

Conclusion

The electrophilicity of the chloroethyl groups is the cornerstone of the chemical and biological properties of this compound. This reactivity, driven by the formation of a strained aziridinium ion, enables the alkylation of crucial biomolecules like DNA, leading to cytotoxic effects through the induction of apoptosis. While specific quantitative data for this particular compound remains an area for further investigation, comparative data from related nitrogen mustards and established experimental protocols provide a solid foundation for its study. A deeper understanding of the structure-activity relationships governing the electrophilicity of nitrogen mustards will continue to be invaluable for the design and development of novel therapeutic agents.

References

- 1. This compound | 19945-22-3 | Benchchem [benchchem.com]

- 2. Potential anticancer agents. XX. 2. Quantitative structure--activity relationships (QSAR) in aromatic nitrogen mustards area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: N,N-Bis(2-chloroethyl)acetamide as a Key Intermediate in the Synthesis of Cyclophosphamide and Ifosfamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N,N-Bis(2-chloroethyl)acetamide as a crucial intermediate in the synthesis of the widely used anticancer drugs, cyclophosphamide and ifosfamide. This document details the synthetic pathways, experimental protocols, and the biological mechanisms of action of the final pharmaceutical products.

Introduction

This compound is a nitrogen mustard agent that serves as a stable and accessible precursor to the highly reactive N,N-bis(2-chloroethyl)amine. The acetamide group modulates the reactivity of the nitrogen mustard moiety, making it a safer compound to handle and store compared to its deacetylated counterpart. Through a straightforward deacetylation process, this compound is converted into N,N-bis(2-chloroethyl)amine, a key building block for the synthesis of several oxazaphosphorine-based chemotherapeutic agents. This document outlines the protocols for the synthesis of cyclophosphamide and ifosfamide, starting from the deacetylation of this compound.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process starting from this compound:

-

Deacetylation: Hydrolysis of this compound to yield N,N-bis(2-chloroethyl)amine.

-

Synthesis of Active Pharmaceutical Ingredient (API): Reaction of N,N-bis(2-chloroethyl)amine with appropriate phosphorylating and cyclizing agents to produce cyclophosphamide or ifosfamide.

Caption: General synthetic workflow from this compound to Cyclophosphamide and Ifosfamide.

Experimental Protocols

Synthesis of N,N-bis(2-chloroethyl)amine from this compound (Deacetylation)

This protocol describes the hydrolysis of the acetamide group to yield the corresponding amine. Both acidic and basic conditions can be employed for this transformation.[1][2]

Materials:

-

This compound

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Suitable solvent (e.g., water, ethanol/water mixture)

-

Extraction solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Protocol (Acid-Catalyzed Hydrolysis):

-

Dissolve this compound in a suitable solvent (e.g., 1:1 ethanol/water).

-

Add a stoichiometric excess of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by careful addition of a base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N,N-bis(2-chloroethyl)amine.

Protocol (Base-Catalyzed Hydrolysis):

-

Dissolve this compound in a suitable solvent.

-

Add a stoichiometric excess of a strong base (e.g., 2N NaOH).

-

Heat the mixture to 85°C and monitor the reaction by TLC.

-

Upon completion, cool the mixture and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase and remove the solvent under vacuum to yield the product.

Synthesis of Cyclophosphamide from N,N-bis(2-chloroethyl)amine

This synthesis involves the reaction of N,N-bis(2-chloroethyl)amine with phosphorus oxychloride, followed by cyclization with 3-aminopropan-1-ol.[3][4][5]

Materials:

-

N,N-bis(2-chloroethyl)amine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

3-Aminopropan-1-ol

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

-

Tertiary amine base (e.g., triethylamine, N-methylmorpholine)

-

Purification solvents (e.g., acetone, water, diethyl ether)

Protocol:

-

Suspend N,N-bis(2-chloroethyl)amine hydrochloride in an anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

-

Add a tertiary amine base to the suspension.

-

Cool the mixture to 0-5°C and slowly add phosphorus oxychloride dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours to form the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride.

-

In a separate flask, prepare a solution of 3-aminopropan-1-ol and a tertiary amine base in the same anhydrous solvent.

-

Cool the intermediate mixture to 0-5°C and slowly add the 3-aminopropan-1-ol solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.

-

Wash the filtrate with water and then with a dilute acid solution.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or diethyl ether).

Quantitative Data for Cyclophosphamide Synthesis:

| Parameter | Value | Reference |

| Yield | 60-78% | [4] |

| Purity | >99% (after recrystallization) | [4] |

| Reaction Temperature | 0-5°C (addition), Room Temperature (stirring) | [4] |

| Solvent | Dichloromethane or Solvent-free | [4] |

| Base | Triethylamine or N-methylmorpholine | [4] |

Synthesis of Ifosfamide from N,N-bis(2-chloroethyl)amine

The synthesis of ifosfamide is similar to that of cyclophosphamide but utilizes 2-chloroethylamine in the final step.

Materials:

-

N,N-bis(2-chloroethyl)amine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

2-Chloroethylamine hydrochloride

-

Anhydrous aprotic solvent (e.g., chloroform)

-

Tertiary amine base (e.g., triethylamine)

-

Purification solvents (e.g., ether-n-pentane)

Protocol:

-

Follow steps 1-4 from the cyclophosphamide synthesis protocol to prepare N,N-bis(2-chloroethyl)phosphoramidic dichloride.

-

In a separate flask, prepare a solution of 2-chloroethylamine hydrochloride and a tertiary amine base in the same anhydrous solvent.

-

Cool the intermediate mixture and add the 2-chloroethylamine solution.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, wash the reaction mixture with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude ifosfamide by crystallization from a suitable solvent mixture like ether-n-pentane.[6]

Quantitative Data for Ifosfamide Synthesis:

| Parameter | Value | Reference |

| Yield | ~78% | [6] |

| Reaction Temperature | Reflux | [7] |

| Solvent | Chloroform | [6][7] |

| Base | Triethylamine | [7] |

Mechanism of Action and Signaling Pathways

Both cyclophosphamide and ifosfamide are prodrugs that are metabolically activated in the liver by cytochrome P450 enzymes. The active metabolites are potent alkylating agents that exert their cytotoxic effects by cross-linking DNA, which ultimately leads to the inhibition of DNA replication and transcription, and induction of apoptosis.

Activation and DNA Alkylation Pathway

Caption: Metabolic activation and DNA alkylation pathway of Cyclophosphamide and Ifosfamide.

The active metabolite, phosphoramide mustard, is a bifunctional alkylating agent that forms covalent bonds with the N7 position of guanine residues in DNA. This can lead to inter- and intra-strand cross-links, which physically block the separation of DNA strands, thereby halting replication and transcription. This DNA damage is recognized by the cell's machinery, triggering a cascade of events that lead to programmed cell death (apoptosis).

Apoptosis Induction Signaling Pathway

The DNA damage induced by the active metabolites of cyclophosphamide and ifosfamide activates several signaling pathways that converge on the induction of apoptosis.

Caption: Simplified signaling pathway of apoptosis induction by Cyclophosphamide and Ifosfamide.

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate the tumor suppressor protein p53. Activated p53 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of important anticancer drugs. Its stability and the straightforward conversion to the key intermediate, N,N-bis(2-chloroethyl)amine, make it an attractive starting material for the large-scale production of cyclophosphamide and ifosfamide. The provided protocols and pathways offer a detailed guide for researchers and professionals in the field of drug development and pharmaceutical synthesis.

References

- 1. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]

- 4. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]

- 5. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 6. Ifosfamide synthesis - chemicalbook [chemicalbook.com]

- 7. WO1997022614A1 - Ifosfamide, analogues thereof and their preparation - Google Patents [patents.google.com]

Application Notes and Protocols for N,N-Bis(2-chloroethyl)acetamide in Cross-linking Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(2-chloroethyl)acetamide as a bifunctional cross-linking agent in biological research. The information is intended to guide the design and execution of experiments aimed at studying protein-protein interactions and the cellular responses to alkylating agents.

Introduction

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its reactivity stems from the two chloroethyl groups, which can form covalent bonds with nucleophilic residues in biological macromolecules, primarily proteins and nucleic acids.[1] This bifunctionality allows this compound to act as a cross-linker, creating stable covalent bridges between interacting molecules. This property makes it a valuable tool for "freezing" transient interactions, enabling their identification and characterization.

The primary targets for alkylation by chloroethyl groups on proteins are the side chains of cysteine and histidine residues, although reactions with lysine and other nucleophilic amino acids can also occur. The formation of these cross-links can be utilized to study protein-protein interactions, protein complex topology, and to identify the binding partners of a protein of interest.

Mechanism of Action

The cross-linking activity of this compound is initiated by the intramolecular cyclization of one of the chloroethyl groups, forming a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to attack by a nucleophilic group on a nearby biomolecule, resulting in the formation of a covalent bond. The second chloroethyl group can undergo the same activation process, leading to the formation of a second covalent bond with another nucleophilic residue, thus completing the cross-link. This can occur between two different proteins (intermolecular cross-link) or within a single protein (intramolecular cross-link).

Applications in Research

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound can be used to identify novel binding partners and to map the interfaces of protein complexes.

-

Investigating Cellular Responses to DNA Damage: As a nitrogen mustard, this compound is known to induce DNA damage, primarily through the alkylation of guanine bases. This triggers the DNA Damage Response (DDR) pathway, making it a useful tool for studying the cellular mechanisms of DNA repair and apoptosis.

-

Proteomics Studies of Alkylating Agent Effects: The cellular response to this compound can be investigated at the proteome level to identify proteins and signaling pathways that are altered upon exposure to this class of compounds.

Quantitative Data

Quantitative data on the cross-linking efficiency of this compound for protein-protein interactions is not extensively available in the literature. However, studies on chloroacetamide-modified DNA cross-linking to proteins provide some insights into the reactivity of the chloroacetamide group.

| Reactant 1 | Reactant 2 | Condition | Cross-linking Conversion/Yield | Reference |

| dACA-modified DNA | p53CD protein | 2 hours at room temperature | 50-60% | [2] |

| dCCA-modified DNA | p53CD protein | 2 hours at room temperature | ~45% | [2] |

| dACA-modified DNA | p53CD C277H mutant | 2 hours at room temperature | 44% | [2] |

| dCCA-modified DNA | p53CD C277H mutant | 2 hours at room temperature | 16% | [2] |

| dCCAMP | Histidine | 1 week at room temperature, pH 7 | 28% (low yield) |

Note: The data above is for chloroacetamide-modified DNA and mononucleotides, not directly for this compound in protein-protein cross-linking. These values should be considered as indicative of the potential reactivity of the chloroacetamide group and not as absolute efficiencies for protein-protein cross-linking with the bifunctional reagent.

Experimental Protocols

The following are generalized protocols for in vitro and in-cell cross-linking studies using this compound. It is crucial to optimize these protocols for each specific biological system and experimental goal.

Protocol 1: In Vitro Protein Cross-linking

This protocol describes a general workflow for cross-linking purified proteins or protein complexes in solution.

Materials:

-

Purified protein sample in a suitable buffer (e.g., HEPES, PBS). Avoid buffers containing primary amines like Tris.

-

This compound solution (freshly prepared in a compatible solvent like DMSO or ethanol).

-

Quenching solution (e.g., 1 M Tris-HCl pH 7.5 or 1 M glycine).

-

SDS-PAGE reagents.

-

Mass spectrometer and associated reagents for analysis.

Procedure:

-

Protein Preparation: Prepare the purified protein or protein complex at a suitable concentration (e.g., 1-10 µM) in a non-amine-containing buffer at a pH between 7.0 and 8.5.

-

Cross-linking Reaction: Add this compound to the protein solution to a final concentration of 1-5 mM. The optimal concentration needs to be determined empirically. A common starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be optimized.

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.

-

Analysis by Mass Spectrometry: For identification of cross-linked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by LC-MS/MS analysis. Specialized software is required for the identification of cross-linked peptides from the mass spectrometry data.

Protocol 2: In-Cell Cross-linking

This protocol provides a general guideline for cross-linking proteins within living cells.

Materials:

-

Cultured cells.

-

Phosphate-buffered saline (PBS).

-

This compound solution.

-

Cell lysis buffer.

-

Standard proteomics sample preparation reagents.

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Cell Treatment: Wash the cells with PBS. Treat the cells with this compound at a concentration range of 50-500 µM in serum-free media for 1-2 hours. The optimal concentration and time should be determined based on cell type and experimental goals, and a toxicity assay is recommended. A study on 16HBE cells used 50 µM of a nitrogen mustard for 1 hour.[1]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess cross-linker. Lyse the cells using a suitable lysis buffer.

-

Proteomic Analysis: The cell lysate can be processed for various downstream applications, including:

-

Western Blotting: To detect changes in specific proteins or the formation of cross-linked complexes.

-

Quantitative Proteomics: To identify global changes in protein expression in response to the treatment. This typically involves protein digestion, peptide separation, and analysis by LC-MS/MS.

-

Visualizations

Signaling Pathway

Experimental Workflow

References

Application Notes and Protocols for the Analytical Detection of N,N-Bis(2-chloroethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of N,N-Bis(2-chloroethyl)acetamide. This compound is an alkylating agent and its detection is crucial for process monitoring, impurity profiling, and safety assessment in pharmaceutical development.[1] The following methods are based on established analytical techniques for structurally similar compounds and provide a strong foundation for method development and validation for this compound.

Introduction

This compound is a bifunctional alkylating agent characterized by an acetamide backbone with two reactive 2-chloroethyl groups attached to the nitrogen atom.[1] Its reactivity is centered on these chloroethyl groups, which can undergo nucleophilic substitution reactions.[1] Accurate and sensitive analytical methods are essential for its detection and quantification in various matrices. The primary analytical techniques suitable for this compound are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

Analytical Methodologies

This section outlines two primary methods for the detection of this compound.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is the recommended method for achieving high sensitivity and selectivity, particularly for trace-level detection in complex matrices such as drug substances. The protocol is adapted from a validated method for the closely related genotoxic impurity, Bis(2-chloroethyl) amine.[2][3]

Experimental Protocol: UHPLC-MS/MS

1. Instrumentation:

-

A Waters ACQUITY UPLC H-Class system or equivalent.[2]

-

A Waters Micromass Quattro Premier XE tandem quadrupole mass spectrometer or equivalent, equipped with a positive-ion electrospray ionization (ESI) source.[2]

2. Chromatographic Conditions:

-

Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm).[2]

-

Mobile Phase A: 0.2% Formic acid in Milli-Q water.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient: Isocratic elution with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.[2]

-

Flow Rate: 0.5 mL/min.[2]

-

Column Temperature: 40 °C.[2]

-

Autosampler Temperature: 15 °C.[2]

-

Injection Volume: 2 µL.[2]

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2]

-

Precursor/Product Ions: To be determined by infusing a standard solution of this compound. For the related compound, bis(2-chloroethyl) amine, the parent ion is m/z 141.85.[2]

-

Dwell Time: 20 ms (as a starting point).

4. Sample and Standard Preparation:

-

Diluent: Acetonitrile is recommended based on the solubility of related compounds.[2]

-

Standard Stock Solution: Prepare a stock solution of this compound in the diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

-

Sample Solution: Accurately weigh the sample (e.g., drug substance) and dissolve it in the diluent to a known concentration (e.g., 2 mg/mL).[2]

Quantitative Data (Based on the analogous compound Bis(2-chloroethyl) amine)

The following table summarizes the performance of the UHPLC-MS/MS method for the analysis of the structurally related compound, Bis(2-chloroethyl) amine, which can be used as a benchmark for method validation of this compound.[2]

| Parameter | Result |

| Limit of Detection (LOD) | 0.070 ppm |

| Limit of Quantification (LOQ) | 0.206 ppm |

| Correlation Coefficient (R²) | 0.9892 |

| Recovery | 92.0% - 111.0% |

| Retention Time | ~2.00 min |

Data from a validated method for Bis(2-chloroethyl) amine in aripiprazole drug substance.[2]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative, particularly for volatile and thermally stable compounds. A liquid-liquid extraction step is often required for sample preparation. This protocol is based on a method for the analysis of structurally related alkyl halide impurities.[4]

Experimental Protocol: GC-MS

1. Instrumentation:

-

An Agilent Technologies 7890B GC coupled with a 5977A quadrupole mass selective detector (MSD) or equivalent.[4]

-

An autosampler for liquid injection.[4]

2. Chromatographic Conditions:

-

Column: ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) capillary column (30 m length, 0.32 mm internal diameter, 1.0 µm film thickness) or equivalent.[4]

-

Carrier Gas: Helium.

-

Oven Temperature Program: To be optimized. A starting point could be an initial temperature of 50 °C, held for 2 minutes, then ramped at 10-20 °C/min to a final temperature of 280 °C, held for 5 minutes.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.

-

Quantification and Qualifier Ions: To be determined from the mass spectrum of a standard of this compound.

4. Sample and Standard Preparation:

-

Extraction Solvent: Methyl tert-butyl ether (MTBE).[6]

-

Standard Stock Solution: Prepare a stock solution of this compound in MTBE.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution in MTBE.

-

Sample Preparation (Liquid-Liquid Extraction):

Quantitative Data (General Performance for Trace Impurity Analysis)

The following table provides typical performance characteristics for a validated GC-MS method for trace-level genotoxic impurities. These can serve as target validation parameters.

| Parameter | Typical Target Value |

| Limit of Detection (LOD) | 1-5 µg/g (ppm) |

| Limit of Quantification (LOQ) | 5-15 µg/g (ppm) |

| Correlation Coefficient (R²) | > 0.99 |

| Recovery | 80% - 120% |

Visualizations

Diagram 1: UHPLC-MS/MS Experimental Workflow

Caption: Workflow for UHPLC-MS/MS analysis of this compound.

Diagram 2: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for HPLC Analysis of N,N-Bis(2-chloroethyl)acetamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction